(2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide
Description
The compound (2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide is a structurally complex molecule featuring a pyrido[1,2-a]pyrazin-2-yl core substituted with a methoxy group at position 7 and a 1,8-dione system. The ethylenamide side chain is conjugated to a furan-2-yl moiety via an (E)-configured propenamide linker.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-16-12-21-9-8-20(18(24)14(21)11-15(16)22)7-6-19-17(23)5-4-13-3-2-10-26-13/h2-5,10-12H,6-9H2,1H3,(H,19,23)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRRKFOYRGASBD-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide, with a CAS number of 1105233-61-1 and a molecular weight of 357.4 g/mol, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects and mechanisms of action.
Chemical Structure
The molecular formula of the compound is . Its structure includes a furan moiety and a pyrido[1,2-a]pyrazine derivative, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics. The following sections detail specific findings related to its anticancer properties.
Antitumor Activity
Recent studies have demonstrated that this compound shows promising antitumor activity against various cancer cell lines.
Case Study: Inhibition of EGFR Kinase
A notable study evaluated the compound's inhibitory effects on the epidermal growth factor receptor (EGFR) kinase. The results indicated an IC50 value of approximately 13 nM for EGFR L858R/T790M mutations. This suggests a potent selectivity for cancer cells harboring these mutations compared to wild-type EGFR .
Table 1: Summary of Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| NCI-H1975 | 0.297 | High |
| A549 | >50 | Moderate |
| NCI-H460 | >50 | Low |
The data indicates that the compound exhibits higher efficacy against NCI-H1975 cells compared to A549 and NCI-H460 cells, highlighting its potential as a targeted therapy for specific EGFR mutations.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Kinase Activity : The compound inhibits the phosphorylation of downstream signaling molecules in the EGFR pathway.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrido[1,2-a]pyrazine derivatives, which are frequently explored for their pharmacological properties. Below is a detailed structural and functional comparison with analogous compounds from literature and patents.
Structural Analogues from Patent Literature
Key analogues include:
Functional Group Analysis
- Furan vs. Halogenated Aromatics : The furan ring in the target compound introduces oxygen-based electron-richness, contrasting with halogenated (e.g., fluoro, chloro) groups in analogues. This may reduce lipophilicity but enhance hydrogen-bonding interactions .
- Methoxy Group at Position 7 : A conserved feature across analogues (e.g., Example 318 ), this group may contribute to solubility and metabolic stability.
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from related structures:
- Solubility : The furan moiety may reduce logP compared to halogenated analogues, improving aqueous solubility.
- Metabolic Stability : Halogenated derivatives (e.g., Example 182 ) resist oxidative metabolism, whereas the furan ring may undergo CYP450-mediated oxidation, necessitating structural optimization.
Research Findings and Implications
- Synthetic Feasibility : The propenamide linker’s (E)-configuration suggests a need for stereoselective synthesis, similar to methods used for (3E)-6,6-dimethyltetrahydro-2H-pyran-2-one derivatives .
- Biological Targets : Pyrido[1,2-a]pyrazines are often associated with kinase inhibition (e.g., CDK, JAK). The furan substituent may modulate selectivity toward enzymes with polar binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
